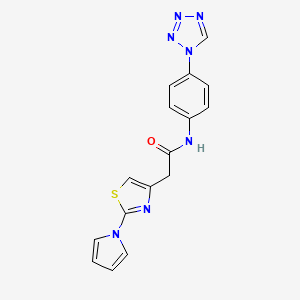

![molecular formula C17H16N4O2S B2781313 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 503425-64-7](/img/structure/B2781313.png)

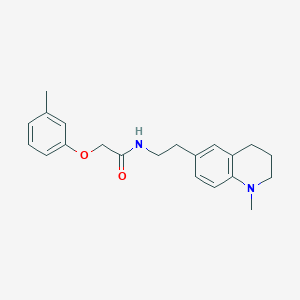

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities.

Synthesis Analysis

While the specific synthesis process for this compound is not available, triazole derivatives are often synthesized using various methods such as the Huisgen cycloaddition or azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the phenoxyphenyl group. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. They can act as ligands in the formation of coordination compounds . They can also undergo reactions with different reagents to form a variety of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of triazole derivatives include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

- Application : 4-methyl-4H-1,2,4-triazol-3-thiol derivatives have been explored as potential aromatase inhibitors. These compounds could help regulate estrogen levels and suppress tumor growth .

- Application : Researchers have investigated the coordination behavior of 4-methyl-4H-1,2,4-triazol-3-thiol with various metals. These complexes find applications in catalysis, enzyme inhibition, photochemistry, and materials science (e.g., polymers, dendrimers, and gels) .

- Application : Self-assembled monolayers of 4-methyl-4H-1,2,4-triazol-3-thiol on silver electrodes exhibit electrochemically anticorrosive behavior. These coatings could enhance material durability and prevent corrosion .

- Application : Derivatives of 4-methyl-4H-1,2,4-triazol-3-thiol have been explored as imaging agents based on aromatase inhibitors. These compounds could aid in cancer diagnosis and monitoring .

- Application : Researchers study the interactions of 4-methyl-4H-1,2,4-triazol-3-thiol derivatives with biological targets. Insights gained can guide the design of new drugs or therapeutic agents .

Aromatase Inhibition for Cancer Therapy

Coordination Chemistry and Metal Complexes

Anticorrosive Coatings

PET/SPECT Imaging Agents

Chemical Biology and Drug Design

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-21-12-18-20-17(21)24-11-16(22)19-13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEUPTZFVKOXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)

![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)

![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)

![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)

![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)